molecular formula C12H15NO2 B035203 Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate CAS No. 106181-28-6

Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Cat. No. B035203
M. Wt: 205.25 g/mol
InChI Key: OOIVWSXZWFQHQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate and related compounds can be achieved through various methods. One approach involves the reaction of trimethylsilyl enol ethers with isoquinolinium salts, leading to ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates, which can undergo further cyclization to yield pyrido[2,1-a]isoquinoline derivatives (Wada, Nakatani, & Akiba, 1983). Additionally, the Lewis acid-catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates offers a pathway to synthesize a variety of 1,2,3,4-tetrahydroquinoline derivatives selectively (Lu & Shi, 2007).

Molecular Structure Analysis

The molecular structure of ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate derivatives can be characterized using techniques such as NMR spectroscopy and X-ray crystallography. Studies have determined the stereochemistry and molecular conformation of various derivatives, providing insights into their chemical behavior and reactivity (Kirby et al., 1985).

Chemical Reactions and Properties

These compounds participate in a wide range of chemical reactions, including cyclocondensations, Knoevenagel condensations, and various catalyzed reactions, leading to diverse functionalized structures. For example, ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates can undergo photochemical reactions to produce cycloprop[b]indoles, showcasing their reactivity under specific conditions (Ikeda et al., 1977).

Scientific Research Applications

  • Synthesis of Substituted Acetamide Derivatives

    It can be used in synthesizing new substituted acetamide derivatives of the tetrahydroisoquinoline series, as detailed in a study by Aghekyan and Panosyan (2016) (Aghekyan & Panosyan, 2016).

  • Proerythrinadienone and Morphinandien Synthesis

    The compound is utilized in synthesizing proerythrinadienone and morphinandienone, according to a study by Kametani et al. (1971) (Kametani et al., 1971).

  • Synthesizing Quinolones and Tetrahydro-4-oxoquinolines

    Guillou et al. (1998) identified its use in synthesizing various quinolones and tetrahydro-4-oxoquinolines (Guillou et al., 1998).

  • Preparation of Perianellated Tetracyclic Heteroaromatics

    Mekheimer et al. (2005) reported its utility in preparing novel perianellated tetracyclic heteroaromatics (Mekheimer et al., 2005).

  • Synthesis of Tetrahydroisoquinolines

    Kashdan et al. (1982) explored its use in the synthesis of 1,2,3,4-tetrahydroisoquinolines (Kashdan et al., 1982).

  • Synthesis of Cycloprop[b]Indoles

    Ikeda et al. (1977) found it helpful in synthesizing cycloprop[b]indoles by irradiation in ethanol (Ikeda et al., 1977).

  • Kinetic Resolution for Enantiopure Preparation

    Paál et al. (2007) utilized a dynamic kinetic resolution method for preparing enantiopure 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid with high efficiency (Paál et al., 2007).

  • Synthesis of N-Ethylcarbamoyl Analogs

    Hayashi et al. (1985) synthesized N-ethylcarbamoyl analogs using this compound, which showed potent in vitro ACE inhibitory activities and antihypertensive effects (Hayashi et al., 1985).

  • Antibacterial Agent Synthesis

    Balaji et al. (2013) noted its use in synthesizing novel antibacterial agents showing moderate activity against various bacteria (Balaji et al., 2013).

  • Enantiomers Synthesis with High Enantiopurity

    Paál et al. (2008) achieved the synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid with high enantiopurity (Paál et al., 2008).

Future Directions

The future directions in the research of Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate and its derivatives could involve further exploration of their biological activities and potential applications in the treatment of various diseases . Additionally, the development of more efficient and environmentally friendly methods for the synthesis of these compounds could be another area of focus .

properties

IUPAC Name

ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)11-10-6-4-3-5-9(10)7-8-13-11/h3-6,11,13H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIVWSXZWFQHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2=CC=CC=C2CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389754
Record name Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate

CAS RN

106181-28-6
Record name Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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